2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride
Overview
Description
2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride is a useful research compound. Its molecular formula is C9H10Cl2N2 and its molecular weight is 217.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis : This compound acts as a powerful dehydrating agent, similar to DCC, and is used in chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions (Isobe & Ishikawa, 1999). It's also a key intermediate in synthesizing new benzimidazolyl thioxoacetamide derivatives (Mobinikhaledi, Kalhor, & Hatami, 2010) and in the one-pot synthesis of 2-aminobenzimidazoles (Artman et al., 2010).
Pharmaceutical Research : The compound shows promising antibacterial activity and potential as a pharmaceutical agent (Abdel Ghani & Mansour, 2012). It's also used in the synthesis of chiral compounds, which have implications in drug design and asymmetric synthesis (Isobe, Fukuda, & Ishikawa, 1998).
Material Science : It forms complexes with metals like copper and cadmium, which are important in the study of coordination chemistry and the development of new materials (Sbai et al., 2003). Additionally, its derivatives are being explored in the field of ionic liquids, which have applications in catalysis and material synthesis (Holbrey et al., 2003).
properties
IUPAC Name |
2-chloro-1,3-dimethylbenzimidazol-3-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN2.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6H,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUTUYIONKSVDZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1Cl)C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dimethyl-1h-benzimidazol-3-ium chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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